molecular formula C19H16BrNO4S B11116664 Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11116664
M. Wt: 434.3 g/mol
InChI Key: WCVSMICLUQCPFA-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science. This compound, in particular, features a bromophenyl group, a methylfuran amido group, and a thiophene carboxylate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amidation: Formation of the amido group by reacting the methylfuran with an appropriate amine.

    Thiophene Formation: Construction of the thiophene ring through cyclization reactions.

    Esterification: Formation of the carboxylate ester by reacting the carboxylic acid with ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the bromine atom in ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE distinguishes it from its analogs with different halogen substitutions. This can influence its reactivity, biological activity, and physical properties, making it unique for specific applications.

Properties

Molecular Formula

C19H16BrNO4S

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H16BrNO4S/c1-3-24-19(23)16-15(12-4-6-13(20)7-5-12)10-26-18(16)21-17(22)14-8-9-25-11(14)2/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

WCVSMICLUQCPFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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